molecular formula C4H6O4S B1194794 (R)-thiomalic acid CAS No. 20182-99-4

(R)-thiomalic acid

Cat. No. B1194794
CAS RN: 20182-99-4
M. Wt: 150.16 g/mol
InChI Key: NJRXVEJTAYWCQJ-UWTATZPHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-thiomalic acid is a thiomalic acid. It is an enantiomer of a (S)-thiomalic acid.

Scientific Research Applications

1. Anticancer Therapies

Thiolated polymers, such as those derived from (R)-thiomalic acid, have emerged as innovative approaches in anticancer therapies. These thiolated polymers, also known as thiomers, are used in the formulation of nanoformulations for drug delivery systems (DDSs). They have demonstrated the ability to overcome major drawbacks associated with the administration of various active pharmaceutical ingredients (APIs), particularly in cancer therapy. The chemistry of thiomers and their applications in anticancer formulations, especially for taxanes and siRNA, have been extensively studied, showcasing their significant potential in the field of cancer treatment (Grosso & de-Paz, 2021).

properties

CAS RN

20182-99-4

Product Name

(R)-thiomalic acid

Molecular Formula

C4H6O4S

Molecular Weight

150.16 g/mol

IUPAC Name

(2R)-2-sulfanylbutanedioic acid

InChI

InChI=1S/C4H6O4S/c5-3(6)1-2(9)4(7)8/h2,9H,1H2,(H,5,6)(H,7,8)/t2-/m1/s1

InChI Key

NJRXVEJTAYWCQJ-UWTATZPHSA-N

Isomeric SMILES

C([C@H](C(=O)O)S)C(=O)O

SMILES

C(C(C(=O)O)S)C(=O)O

Canonical SMILES

C(C(C(=O)O)S)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Another synthesis for forming thiomalic acid is by the reaction of thioacetic acid and maleic acid as cited in Flett and Garner's, "Maleic Anhydride Derivatives", (J. Wiley, New York 1952) page 225. The example given here uses thioacetic acid plus maleic acid to give mercaptosuccinic acid acetate having the formula ##STR1## and the yield is 83% of that required by theory for the latter but no yield is given for the subsequent alkaline hydrolysis of this acetate to disodium thiomalate and sodium acetate and the eventual acidification to give thiomalic acid. This procedure is impractical in that the thioacetic acid preparation is expensive and is not commercially available on a large scale at an economical price, and thus is a drawback to this process. Moreover, once thiomalic acid is obtained by alkaline hydrolysis of the acetate and acidification, it must still be isolated from the water solution containing inorganic salts, just as in the sulfide process of the British patent already discussed.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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